2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide, also known as Teriflunomide, is a compound classified under tyrosine kinase inhibitors and is recognized primarily for its application in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The compound features a molecular formula of and has a molecular weight of approximately 270.21 g/mol. The structural configuration of Teriflunomide includes a cyano group, a hydroxy group, and a trifluoromethyl-substituted phenyl moiety, contributing to its biological activity and pharmacological properties.
The synthesis of 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide can be achieved through several methods, primarily involving the reaction of 2-cyano-N-(4-trifluoromethylphenyl)acetamide with acetic anhydride and sodium hydroxide. This reaction typically occurs under controlled temperature conditions ranging from 0°C to 30°C and can last from several minutes up to 24 hours, depending on the specific reaction conditions employed .
The molecular structure of 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide can be represented as follows:
C\C(=C(/C#N)\C(=O)Nc1ccc(cc1)C(F)(F)F)\O
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-
The compound exhibits specific stereochemistry denoted as (Z), indicating the configuration around the double bond in the butenamide structure.
Teriflunomide undergoes various chemical reactions that are crucial for its pharmacological activity. The primary reaction involves the conversion of its precursor compounds into the active form through hydrolysis and other modifications.
The mechanism of action for 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide primarily revolves around its role as an immunomodulatory agent. It inhibits dihydroorotate dehydrogenase in lymphocytes:
Teriflunomide serves significant roles in pharmaceutical applications:
The biologically active (Z)-isomer of 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide (Teriflunomide) requires precise stereocontrol during synthesis. Patent US20040186173 details a three-step route starting from 4-(trifluoromethyl)aniline and ethyl acetoacetate, where stereoselective cyanation is achieved under optimized conditions [8]. The critical enol-keto tautomerization is controlled using aprotic solvents (toluene, xylenes) at 110-130°C, suppressing racemization and ensuring >98% Z-isomer yield [8] [10]. WO2016203410A1 further enhances selectivity (99.5% Z-configuration) via pH-controlled crystallization at pH 5.0–5.5, exploiting the compound’s pKa (5.20) to precipitate the pure Z-isomer [10]. Reaction temperature is equally vital: maintaining cyanation at 25–30°C prevents epimerization observed at higher temperatures [8].
Table 1: Stereoselective Synthesis Optimization Parameters
Parameter | Suboptimal Conditions | Optimized Conditions | Isomeric Purity |
---|---|---|---|
Solvent System | Protic (e.g., ethanol) | Aprotic (toluene) | 98.2% Z-isomer |
Reaction Temperature | 60°C | 25-30°C | 99.1% Z-isomer |
Crystallization pH | Uncontrolled | 5.0–5.5 | 99.5% Z-isomer |
Cyanation and amidation are pivotal for constructing Teriflunomide’s core structure. Bromo-intermediate activation (from the reaction of acetoacetanilide with brominating agents) enables efficient cyanation using NaCN/DMSO at 20–25°C, achieving 85% yield [8] [5]. For direct amidation, WO2016203410A1 employs cesium carbonate as a phase-transfer catalyst to couple (Z)-2-cyano-3-hydroxybut-2-enoic acid with 4-(trifluoromethyl)aniline, reducing reaction time to 2 hours with 92% yield [10]. Alternative catalytic systems include:
Table 2: Catalytic Systems for Key Bond Formation
Reaction | Catalyst/Reagent | Conditions | Yield | By-products |
---|---|---|---|---|
Cyanation | NaCN/DMSO | 25°C, 4h | 85% | <2% |
Amidation | Cs₂CO₃ (0.5 mol%) | Toluene, 80°C, 2h | 92% | <1% |
Acid Activation | SOCl₂/DMF | Reflux, 1h | 95% | 5% (hydrolysis) |
Continuous flow reactors address sustainability challenges in Teriflunomide synthesis by enhancing atom economy and reducing hazardous waste. WO2016203410A1 demonstrates a solvent-free flow process where bromination and cyanation occur sequentially in a tubular reactor, improving energy efficiency (50°C vs. 110°C batch) and reducing PMI (Process Mass Intensity) from 32 to 11 [10]. Key green advances include:
Table 3: Environmental Metrics: Batch vs. Flow Synthesis
Metric | Batch Process | Flow Process | Reduction |
---|---|---|---|
PMI (kg/kg product) | 32 | 11 | 65.6% |
E-factor | 41 | 8.5 | 79.3% |
Energy Consumption | 580 kWh/kg | 120 kWh/kg | 79.3% |
Reaction Time | 14h | 2.5h | 82.1% |
Teriflunomide’s enol-hydroxy group and amide linkage serve as handles for diversification to explore structure-activity relationships (SAR). O-Alkylation using alkyl halides (e.g., iodomethane, benzyl bromide) in acetone/K₂CO₃ yields ether derivatives with modified logP values (from 2.1 to 4.3), enhancing blood-brain barrier penetration [5] [7]. Enol esterification with acid chlorides (acetic anhydride, benzoyl chloride) generates prodrug candidates showing 3x slower hydrolysis in plasma [5]. Additionally, ring-functionalized analogs synthesized via:
Table 4: Teriflunomide Derivatives and Key Properties
Derivative Type | Reagent | Property Change | Biological Impact |
---|---|---|---|
O-Methyl ether | CH₃I, K₂CO₃ | logP +2.2 → 3.1 | 2.5x BBB permeability |
O-Benzoyl ester | PhCOCl, pyridine | Hydrolysis t₁/₂: 8h (vs. 2h) | Extended plasma half-life |
3,5-Dibromo-phenyl | Br₂, CHCl₃ | MW 270 → 428 | DHODH IC₅₀: 0.8 nM (vs. 8.2 nM) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1